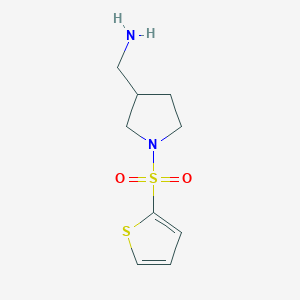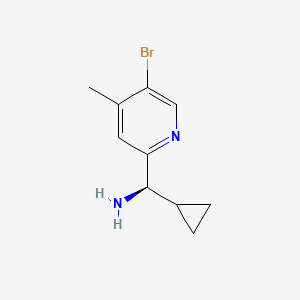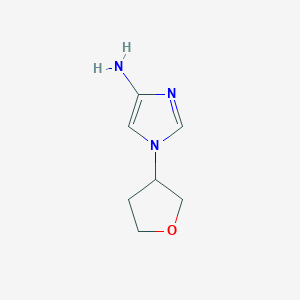
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine is a chemical compound with a unique structure that includes a thiophene ring, a sulfonyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine typically involves the reaction of thiophene-2-sulfonyl chloride with pyrrolidine-3-methanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene-2-ylsulfide derivatives.
Substitution: N-alkyl or N-acyl derivatives of the pyrrolidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine serves as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions.
Industry
In the material science industry, this compound can be used in the synthesis of polymers or other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mecanismo De Acción
The mechanism of action of (1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanamine
- (1-(Thiophen-2-ylsulfonyl)pyrrolidin-4-yl)methanamine
- (1-(Thiophen-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
Uniqueness
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine is unique due to the specific positioning of the sulfonyl group and the thiophene ring This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C9H14N2O2S2 |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N2O2S2/c10-6-8-3-4-11(7-8)15(12,13)9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,10H2 |
Clave InChI |
CNAOIZUKGQAGMA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CN)S(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)






![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)



